molecular formula C23H27NO5 B6329690 Fmoc-(3R,4S)-4-amino-3-hydroxy-6-methyl-heptanoic acid CAS No. 2381219-83-4

Fmoc-(3R,4S)-4-amino-3-hydroxy-6-methyl-heptanoic acid

Cat. No.: B6329690
CAS No.: 2381219-83-4
M. Wt: 397.5 g/mol
InChI Key: JGUYYODGVQXZAY-LEWJYISDSA-N
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Description

Fmoc-(3R,4S)-4-amino-3-hydroxy-6-methyl-heptanoic acid is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. This compound is particularly interesting due to its stereochemistry, which can influence its reactivity and interactions in various chemical and biological contexts.

Mechanism of Action

Target of Action

Fmoc-(3R,4S)-4-amino-3-hydroxy-6-methyl-heptanoic acid is a type of nonproteinogenic amino acid . The primary targets of this compound are likely to be proteins or enzymes that interact with amino acids.

Biochemical Pathways

As an amino acid, it could potentially be involved in protein synthesis and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(3R,4S)-4-amino-3-hydroxy-6-methyl-heptanoic acid typically involves multiple steps to ensure the correct stereochemistry and functional group protection. One common method starts with the preparation of the Fmoc-protected amino acid precursor. This involves the use of Fmoc-protected Garner’s aldehyde, followed by a Horner–Wadsworth–Emmons reaction to give the corresponding Fmoc Garner’s enoate. The diastereoselective 1,4-addition of lithium dialkylcuprates to the Fmoc Garner’s enoate is then performed, resulting in high yields and diastereoselectivity .

Industrial Production Methods

Industrial production of such compounds often involves automated peptide synthesizers that can handle the repetitive coupling and deprotection steps efficiently. The use of solid-phase peptide synthesis (SPPS) is common, where the Fmoc group is used to protect the amino group during the synthesis process. The final product is then cleaved from the resin and purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Fmoc-(3R,4S)-4-amino-3-hydroxy-6-methyl-heptanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde under appropriate conditions.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can yield a primary amine.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-(3R,4S)-4-amino-3-hydroxy-6-methyl-heptanoic acid is used as a building block in the synthesis of peptides and peptidomimetics. Its unique stereochemistry allows for the creation of peptides with specific three-dimensional structures, which can be crucial for their biological activity.

Biology

In biological research, this compound can be used to study protein-protein interactions and enzyme-substrate interactions. Its incorporation into peptides can help elucidate the role of specific amino acids in these interactions.

Medicine

In medicine, peptides containing this compound can be used as therapeutic agents. These peptides can act as inhibitors or activators of specific enzymes or receptors, providing potential treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, peptides containing this amino acid can be used in the creation of hydrogels or other biomaterials.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-(2S,3R)-3-methylglutamate: Another Fmoc-protected amino acid with a similar structure but different stereochemistry.

    Fmoc-6-aminohexanoic acid: A similar compound with a different side chain length and functional groups.

Uniqueness

Fmoc-(3R,4S)-4-amino-3-hydroxy-6-methyl-heptanoic acid is unique due to its specific stereochemistry and functional groups. This allows for the creation of peptides with distinct three-dimensional structures and biological activities. Its ability to undergo various chemical reactions also makes it a versatile building block in peptide synthesis.

Biological Activity

Fmoc-(3R,4S)-4-amino-3-hydroxy-6-methyl-heptanoic acid is a synthetic amino acid derivative widely used in peptide synthesis and biological research. Its unique structure, characterized by the fluorenylmethyloxycarbonyl (Fmoc) protecting group, plays a crucial role in facilitating the synthesis of peptides and studying their biological functions. This article explores the biological activity of this compound, including its applications in medicine, biochemistry, and industry.

  • Molecular Formula : C8_8H17_{17}NO3_3
  • Molecular Weight : 175.225 g/mol
  • Density : 1.1 ± 0.1 g/cm³
  • Boiling Point : 355.1 ± 32.0 °C at 760 mmHg
  • Flash Point : 168.5 ± 25.1 °C

The biological activity of this compound primarily arises from its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Upon completion of peptide synthesis, the Fmoc group can be removed under mild conditions, allowing for further functionalization or biological activity.

1. Peptide Synthesis

This compound is extensively utilized in solid-phase peptide synthesis (SPPS). Its stereochemistry allows for the creation of peptides with specific three-dimensional structures essential for their biological functions .

2. Protein Interactions

Research indicates that this compound can be used to study protein-protein interactions and enzyme-substrate dynamics. By incorporating it into peptide sequences, scientists can elucidate the role of specific amino acids in these interactions .

3. Therapeutic Applications

Peptides synthesized with this amino acid have potential therapeutic applications, acting as inhibitors or activators for various enzymes and receptors. This makes them candidates for developing treatments for diseases such as cancer and metabolic disorders .

Case Study 1: Peptide-Based Drug Development

A study investigated the use of peptides containing this compound as potential inhibitors for specific enzymes involved in cancer progression. The results showed that these peptides effectively inhibited enzyme activity in vitro, suggesting a pathway for therapeutic development .

Case Study 2: Bioconjugation Techniques

Another research project focused on bioconjugation methods using this compound to attach biomolecules to surfaces for drug delivery systems. The findings demonstrated enhanced targeting capabilities and improved efficacy in delivering therapeutic agents to specific cells .

Research Findings

PropertyValue
Molecular Weight175.225 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point355.1 ± 32.0 °C
Flash Point168.5 ± 25.1 °C

Properties

IUPAC Name

(3R,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-6-methylheptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5/c1-14(2)11-20(21(25)12-22(26)27)24-23(28)29-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-21,25H,11-13H2,1-2H3,(H,24,28)(H,26,27)/t20-,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUYYODGVQXZAY-LEWJYISDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]([C@@H](CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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